3-propoxy-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxy-9H-beta-carboline is a synthetic compound belonging to the beta-carboline family, which is characterized by a tricyclic structure incorporating a pyrido[3,4-b]indole framework . Beta-carbolines are known for their broad spectrum of biological activities and are found in various natural sources, including plants, bacteria, and marine organisms .
Preparation Methods
The synthesis of 3-Propoxy-9H-beta-carboline can be achieved through several methods. One common approach involves the palladium-catalyzed direct dehydrogenative annulation reaction of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes . Another method includes the electrocyclic cyclization of 3-nitrovinylindoles under microwave irradiation . Industrial production methods often utilize metal-catalyzed reactions due to their efficiency and regioselectivity .
Chemical Reactions Analysis
3-Propoxy-9H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, elemental oxygen, and microwave irradiation . Major products formed from these reactions include beta-carbolinones and other substituted beta-carboline derivatives .
Scientific Research Applications
3-Propoxy-9H-beta-carboline has numerous scientific research applications. In chemistry, it serves as a key intermediate for the synthesis of complex alkaloids . In biology and medicine, it exhibits significant pharmacological activities, including sedative, anxiolytic, and anticancer properties . Its ability to interact with neurotransmitter receptors makes it a valuable compound for studying neurological disorders .
Mechanism of Action
The mechanism of action of 3-Propoxy-9H-beta-carboline involves its interaction with gamma-aminobutyric acid (GABA) receptors, particularly the GABA(A) receptor alpha-2 subunit . By binding to these receptors, it modulates neuronal inhibition, leading to its sedative and anxiolytic effects . Additionally, its interaction with other molecular targets contributes to its diverse pharmacological activities .
Comparison with Similar Compounds
3-Propoxy-9H-beta-carboline is unique among beta-carbolines due to its specific propoxy substitution at the 3-position. Similar compounds include harmane, harmine, and other beta-carboline derivatives . While these compounds share a common beta-carboline scaffold, their biological activities and pharmacological profiles can vary significantly .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-propoxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-2-7-17-14-8-11-10-5-3-4-6-12(10)16-13(11)9-15-14/h3-6,8-9,16H,2,7H2,1H3 |
InChI Key |
LPAODQAWVMEXKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Synonyms |
3-PBC cpd 3-propoxy-beta-carboline 3-propyloxy-carboline |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.